(2-(Difluoromethyl)cyclopropyl)methanol
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Overview
Description
(2-(Difluoromethyl)cyclopropyl)methanol is an organic compound with the molecular formula C5H8F2O It features a cyclopropyl ring substituted with a difluoromethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Difluoromethyl)cyclopropyl)methanol typically involves the difluoromethylation of cyclopropyl derivatives. One common method is the reaction of cyclopropylmethanol with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene precursors such as FSO2CF2CO2TMS in the presence of a base like NaHCO3 can facilitate the insertion of the difluoromethyl group into the cyclopropyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using transition-metal catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-(Difluoromethyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions include difluoromethylated ethers, amines, and cyclopropanes .
Scientific Research Applications
(2-(Difluoromethyl)cyclopropyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Difluoromethyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .
Comparison with Similar Compounds
(2-(Trifluoromethyl)cyclopropyl)methanol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Cyclopropylmethanol: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
(2-(Difluoromethyl)cyclopropyl)amine: Contains an amine group instead of a hydroxymethyl group.
Uniqueness: (2-(Difluoromethyl)cyclopropyl)methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased metabolic stability and lipophilicity. These properties make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[2-(difluoromethyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)4-1-3(4)2-8/h3-5,8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIKLIIFMWGPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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